Cas no 50358-40-2 (8-Methylquinolin-5-amine)

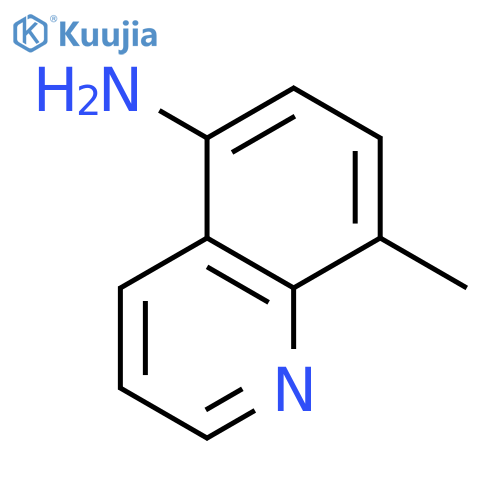

8-Methylquinolin-5-amine structure

商品名:8-Methylquinolin-5-amine

8-Methylquinolin-5-amine 化学的及び物理的性質

名前と識別子

-

- 8-Methylquinolin-5-amine

- 8-methyl-5-quinolinamine(SALTDATA: FREE)

- 8-Methyl-quinolin-5-ylamine

- 5-amino-8-methylquinoline

- 8-Methyl-[5]chinolylamin

- 8-methyl-[5]quinolylamine

- 8-methyl-5-quinolinamine

- 8-methyl-5-quinolylamine

- 8-methylquinolin-5-ylamine

- AC1L75R3

- AC1Q2GP0

- CTK1H3122

- NSC201508

- SureCN4528191

- STK855680

- CS-0141206

- EN300-28970

- BBL030079

- Z235363163

- DTXSID70308025

- NSC-201508

- NSC 201508

- MFCD03724045

- NS-01231

- D82220

- NCGC00341621-01

- SB67562

- AKOS000132816

- SCHEMBL4528191

- 50358-40-2

- PILPIITVELSUBH-UHFFFAOYSA-N

- AB01333566-02

- 8-Methyl-quinolin-5-ylamine, AldrichCPR

-

- MDL: MFCD03724045

- インチ: InChI=1S/C10H10N2/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h2-6H,11H2,1H3

- InChIKey: PILPIITVELSUBH-UHFFFAOYSA-N

- ほほえんだ: CC1=C2C(=C(C=C1)N)C=CC=N2

計算された属性

- せいみつぶんしりょう: 158.0845

- どういたいしつりょう: 158.084398327g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 158

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.9Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: 144-146 °C

- ふってん: 327.5±27.0 °C at 760 mmHg

- フラッシュポイント: 178.1±10.9 °C

- PSA: 38.91

- LogP: 2.70660

- じょうきあつ: 0.0±0.7 mmHg at 25°C

8-Methylquinolin-5-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

8-Methylquinolin-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28970-10.0g |

8-methylquinolin-5-amine |

50358-40-2 | 95% | 10.0g |

$812.0 | 2023-02-14 | |

| Enamine | EN300-28970-0.1g |

8-methylquinolin-5-amine |

50358-40-2 | 95% | 0.1g |

$37.0 | 2023-09-06 | |

| TRC | M321063-100mg |

8-Methylquinolin-5-amine |

50358-40-2 | 100mg |

$ 65.00 | 2022-06-04 | ||

| Enamine | EN300-28970-5g |

8-methylquinolin-5-amine |

50358-40-2 | 95% | 5g |

$420.0 | 2023-09-06 | |

| TRC | M321063-500mg |

8-Methylquinolin-5-amine |

50358-40-2 | 500mg |

$ 135.00 | 2022-06-04 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QV085-200mg |

8-Methylquinolin-5-amine |

50358-40-2 | 95% | 200mg |

249.0CNY | 2021-07-13 | |

| Enamine | EN300-28970-2.5g |

8-methylquinolin-5-amine |

50358-40-2 | 95% | 2.5g |

$225.0 | 2023-09-06 | |

| eNovation Chemicals LLC | D963772-1g |

8-METHYLQUINOLIN-5-AMINE |

50358-40-2 | 95% | 1g |

$140 | 2024-06-06 | |

| abcr | AB264674-250 mg |

8-Methyl-5-quinolinamine |

50358-40-2 | 250MG |

€151.40 | 2022-06-11 | ||

| Fluorochem | 030865-5g |

8-Methyl-quinolin-5-ylamine |

50358-40-2 | 95% | 5g |

£388.00 | 2022-03-01 |

8-Methylquinolin-5-amine 関連文献

-

N. P. Buu-Ho? J. Chem. Soc. C 1967 213

-

2. Carcinogenic nitrogen compounds. Part LXX. Polycyclic naphthyridines by means of the Ullmann–Fetvadjian reactionN. P. Buu-Ho?,P. Jacquignon,M. Mangane J. Chem. Soc. C 1971 1991

50358-40-2 (8-Methylquinolin-5-amine) 関連製品

- 948293-65-0(8-ethylquinolin-4-amine)

- 948293-29-6(7,8-Dimethyl-quinolin-4-ylamine)

- 19701-33-8(4-Amino-3-methyl-quinoline)

- 116632-62-3(7-Quinolinamine,8-methyl-)

- 893762-15-7(4-Amino-8-methylquinoline)

- 929339-38-8(4-Amino-6,8-dimethylquinoline)

- 948292-74-8( )

- 90868-08-9(1H-Indol-4-amine,7-methyl-)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:50358-40-2)8-Methylquinolin-5-amine

清らかである:99%

はかる:5g

価格 ($):290.0